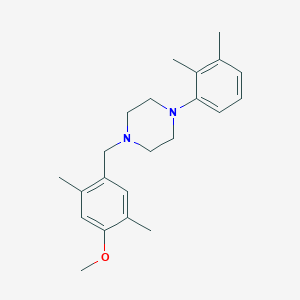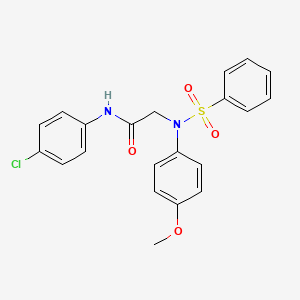
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylpropanamide, commonly known as DOC, is a synthetic psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has since been used in scientific research due to its potential therapeutic applications.
Mécanisme D'action
DOC acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The exact mechanism of action of DOC is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
Studies have shown that DOC can induce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which may be due to its effects on the sympathetic nervous system. It has also been shown to alter perception, cognition, and mood, which may be due to its effects on the serotonergic system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DOC in lab experiments is its high potency. It has been shown to be active at doses as low as 0.5 mg, which makes it useful for studying the effects of psychoactive drugs on the brain. However, one limitation of using DOC is its potential for toxicity. It has been shown to be neurotoxic in animal studies, and further research is needed to determine its safety for human use.
Orientations Futures
For research include exploring its therapeutic applications, elucidating its effects on the brain, and determining its safety for human use.
Méthodes De Synthèse
The synthesis of DOC involves the reaction of 2,5-dimethoxyphenethylamine with 2,2-dimethylpropanoyl chloride in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at a low temperature. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
DOC has been used in scientific research to study its potential therapeutic applications. It has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also suggested that DOC may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)12(16)15-9-7-10(17-4)8(14)6-11(9)18-5/h6-7H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVNKOPIKFWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402829 |
Source


|
| Record name | Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
448250-76-8 |
Source


|
| Record name | Propanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]oxy}acetate](/img/structure/B6107857.png)
![3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6107858.png)


![N-(1-phenylethyl)-2-{[6-phenyl-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107894.png)
![1-(2-pyrimidinyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane bis(trifluoroacetate)](/img/structure/B6107897.png)

![3,4-dimethyl-6-({2-[2-(4-methylphenoxy)propanoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6107910.png)
![4-tert-butyl-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide](/img/structure/B6107911.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6107915.png)
![2-chloro-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide](/img/structure/B6107923.png)
![2-isopropoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107928.png)
![N-cyclopropyl-7-(difluoromethyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107942.png)
![3-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6107952.png)